![molecular formula C24H26N4O3S B4503944 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B4503944.png)
2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
Overview
Description
2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a methoxyphenyl group, often using a palladium-catalyzed coupling reaction.
Formation of the Pyridazinone Core: This involves the cyclization of a suitable precursor, often through a condensation reaction.
Final Assembly: The final step involves the coupling of the piperazine derivative with the pyridazinone core under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions used but can include hydroxylated derivatives, reduced derivatives, and substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biology: It can be used as a tool compound to study the function of specific proteins or pathways in cells.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the specific application but often involves binding to a target protein and modulating its activity. This can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
- 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(ethylsulfanyl)phenyl]-3(2H)-pyridazinone
Uniqueness
The uniqueness of 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
The compound 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a pyridazinone derivative that has attracted attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer properties. This article presents a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure characterized by:
- A pyridazinone core , which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms.
- Substituents such as methoxyphenyl and methylsulfanyl groups that enhance its biological activity.
Structural Formula
Key Structural Features
Feature | Description |
---|---|
Pyridazinone Core | Contains two nitrogen atoms in the ring structure |
Methoxy Group | Enhances lipophilicity and potential receptor interactions |
Methylsulfanyl Group | May contribute to biological activity through electron donation |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects. The specific pathways involved may vary based on the target cells or tissues.
Pharmacological Properties
Research indicates that this compound exhibits:
- Anti-inflammatory Activity : Potentially through inhibition of pro-inflammatory cytokines.
- Anti-cancer Activity : Shown in various studies where it inhibits tumor growth and induces apoptosis in cancer cell lines.
Case Studies and Research Findings
-
Anti-Cancer Studies :
- A study demonstrated that derivatives of pyridazinones, including this compound, showed significant cytotoxic effects against multiple cancer cell lines, with IC50 values indicating strong anti-proliferative effects .
- The mechanism involved the induction of apoptosis through mitochondrial pathways .
-
Inflammation Models :
- In animal models of inflammation, the compound reduced swelling and pain associated with inflammatory responses, suggesting potential use in treating conditions like arthritis .
-
Molecular Docking Studies :
- Computational studies have shown that the compound can effectively bind to targets such as cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Synthesis Methods
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the pyridazinone core.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Functionalization with methoxy and methylsulfanyl groups through electrophilic aromatic substitution reactions.
Synthetic Route Overview
Step | Description |
---|---|
Step 1 | Synthesis of pyridazinone core from appropriate precursors. |
Step 2 | Nucleophilic attack by piperazine on activated carbon centers. |
Step 3 | Electrophilic substitution to introduce methoxy and methylsulfanyl groups. |
Properties
IUPAC Name |
2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-31-20-5-3-4-19(16-20)26-12-14-27(15-13-26)24(30)17-28-23(29)11-10-22(25-28)18-6-8-21(32-2)9-7-18/h3-11,16H,12-15,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGADOVAQCSYNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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